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molecular formula C14H21N3O2 B8780948 Tert-butyl 1-(pyridin-2-yl)pyrrolidin-3-ylcarbamate

Tert-butyl 1-(pyridin-2-yl)pyrrolidin-3-ylcarbamate

Cat. No. B8780948
M. Wt: 263.34 g/mol
InChI Key: GSPPPUFHXZAFAE-UHFFFAOYSA-N
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Patent
US09199946B2

Procedure details

A mixture of 2-fluoropyridine (58.3 mg, 0.600 mmol), tert-butyl pyrrolidin-3-ylcarbamate (55.9 mg, 0.300 mmol), and TEA (84.0 μL, 0.600 mmol) in EtOH (1 mL) was heated at 120° C. for 30 min. The reaction was concentrated and the crude was purified by flash chromatography (12 g silica gel) using hexanes/EtOAc (0-50% over 10 min, flow rate 30 mL/min) to give Intermediate 48A (15 mg, 0.057 mmol, 19% yield) as a white solid. LCMS=264.3 [M+1], RT=1.11 min (Method H). 1H NMR (400 MHz, chloroform-d) δ ppm 8.15 (1H, dd, J=5.05, 1.01 Hz), 7.44 (1H, ddd, J=8.59, 6.95, 1.89 Hz), 6.55 (1H, dd, J=6.44, 5.18 Hz), 6.35 (1H, d, J=8.34 Hz), 4.74 (1H, br. s.), 4.35 (1H, br. s.), 3.71 (1H, dd, J=10.61, 6.06 Hz), 3.46-3.64 (2H, m), 3.34 (1H, dd, J=10.61, 4.04 Hz), 2.27 (1H, td, J=13.20, 7.45 Hz), 1.96 (1H, td, J=12.51, 5.56 Hz), 1.45 (9H, s).
Quantity
58.3 mg
Type
reactant
Reaction Step One
Quantity
55.9 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
84 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
19%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[NH:8]1[CH2:12][CH2:11][CH:10]([NH:13][C:14](=[O:20])[O:15][C:16]([CH3:19])([CH3:18])[CH3:17])[CH2:9]1>CCO>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[N:8]1[CH2:12][CH2:11][CH:10]([NH:13][C:14](=[O:20])[O:15][C:16]([CH3:18])([CH3:17])[CH3:19])[CH2:9]1

Inputs

Step One
Name
Quantity
58.3 mg
Type
reactant
Smiles
FC1=NC=CC=C1
Name
Quantity
55.9 mg
Type
reactant
Smiles
N1CC(CC1)NC(OC(C)(C)C)=O
Name
TEA
Quantity
84 μL
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
the crude was purified by flash chromatography (12 g silica gel)
CUSTOM
Type
CUSTOM
Details
hexanes/EtOAc (0-50% over 10 min, flow rate 30 mL/min)
Duration
10 min

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)N1CC(CC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.057 mmol
AMOUNT: MASS 15 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09199946B2

Procedure details

A mixture of 2-fluoropyridine (58.3 mg, 0.600 mmol), tert-butyl pyrrolidin-3-ylcarbamate (55.9 mg, 0.300 mmol), and TEA (84.0 μL, 0.600 mmol) in EtOH (1 mL) was heated at 120° C. for 30 min. The reaction was concentrated and the crude was purified by flash chromatography (12 g silica gel) using hexanes/EtOAc (0-50% over 10 min, flow rate 30 mL/min) to give Intermediate 48A (15 mg, 0.057 mmol, 19% yield) as a white solid. LCMS=264.3 [M+1], RT=1.11 min (Method H). 1H NMR (400 MHz, chloroform-d) δ ppm 8.15 (1H, dd, J=5.05, 1.01 Hz), 7.44 (1H, ddd, J=8.59, 6.95, 1.89 Hz), 6.55 (1H, dd, J=6.44, 5.18 Hz), 6.35 (1H, d, J=8.34 Hz), 4.74 (1H, br. s.), 4.35 (1H, br. s.), 3.71 (1H, dd, J=10.61, 6.06 Hz), 3.46-3.64 (2H, m), 3.34 (1H, dd, J=10.61, 4.04 Hz), 2.27 (1H, td, J=13.20, 7.45 Hz), 1.96 (1H, td, J=12.51, 5.56 Hz), 1.45 (9H, s).
Quantity
58.3 mg
Type
reactant
Reaction Step One
Quantity
55.9 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
84 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
19%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[NH:8]1[CH2:12][CH2:11][CH:10]([NH:13][C:14](=[O:20])[O:15][C:16]([CH3:19])([CH3:18])[CH3:17])[CH2:9]1>CCO>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[N:8]1[CH2:12][CH2:11][CH:10]([NH:13][C:14](=[O:20])[O:15][C:16]([CH3:18])([CH3:17])[CH3:19])[CH2:9]1

Inputs

Step One
Name
Quantity
58.3 mg
Type
reactant
Smiles
FC1=NC=CC=C1
Name
Quantity
55.9 mg
Type
reactant
Smiles
N1CC(CC1)NC(OC(C)(C)C)=O
Name
TEA
Quantity
84 μL
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
the crude was purified by flash chromatography (12 g silica gel)
CUSTOM
Type
CUSTOM
Details
hexanes/EtOAc (0-50% over 10 min, flow rate 30 mL/min)
Duration
10 min

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)N1CC(CC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.057 mmol
AMOUNT: MASS 15 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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